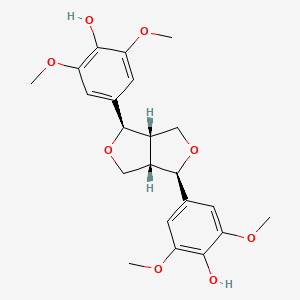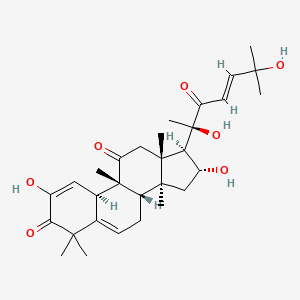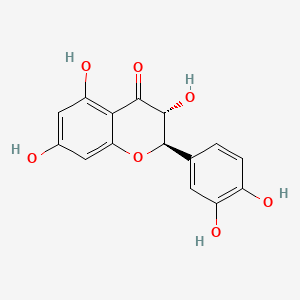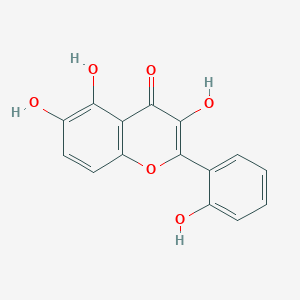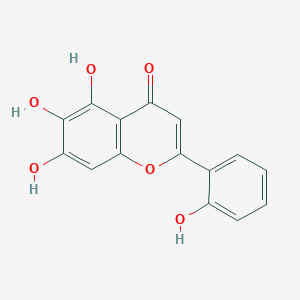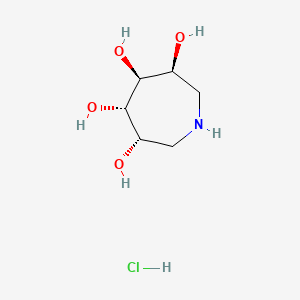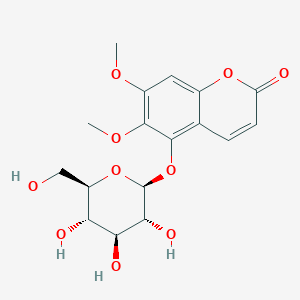![molecular formula C22H29Cl3N2O3 B600802 Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride CAS No. 83881-48-5](/img/structure/B600802.png)
Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride
説明
The compound is an antihistamine used routinely for the treatment of various allergic disorders such as urticaria, eczemas, and also in itchy lesions of skin like scabies . It is an Immunology/Inflammation class compound with a molecular weight of 461.80 and a molecular formula of C21H27Cl3N2O3 .
Synthesis Analysis
The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The reaction is generally carried out using aromatic solvents such as Toluene or Xylene, preferably Toluene, and a suitable organic base such as a tertiary organic base like triethyl amine or an Organic base like Sodium Carbonate .Molecular Structure Analysis
The structure of the compound can be analyzed using various spectroscopic techniques. The IR, 1H NMR, 13C NMR, and Mass spectroscopic data are reported for the compound .科学的研究の応用
Antihistamine Properties
Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride, commonly known as cetirizine dihydrochloride, exhibits significant antihistamine properties. As a selective H1 histamine receptor antagonist, it is effective in treating conditions such as urticaria and allergic rhinitis (Arlette, 1991).
Manufacturing Process
Innovations in the manufacturing process of cetirizine dihydrochloride have been made, involving new intermediates and optimized synthesis techniques. These developments contribute to more efficient production methods for this compound (Reiter et al., 2012).
Analytical Determination
The determination of cetirizine dihydrochloride in various formulations, such as oral solutions and tablets, has been achieved using high-performance liquid chromatography (HPLC). This analytical method is crucial for quality control and ensuring the correct dosage in pharmaceutical products (Singh et al., 2012).
Antitumor Activity
Research into the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides, related to the chemical structure of cetirizine dihydrochloride, has been conducted. These studies focus on the impact of these compounds on tumor DNA methylation processes, indicating potential applications in cancer treatment (Hakobyan et al., 2020).
Synthesis and Chemical Analysis
The synthesis of related compounds, such as 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been explored, providing insights into the chemical properties and potential applications of these molecules (Wujec & Typek, 2023).
Metabolism and Biotransformation
Studies have been conducted on the biotransformation of similar compounds in the human body, shedding light on how these drugs are metabolized and their resultant metabolites. This research is essential for understanding the drug's efficacy and safety profile (Goenechea et al., 1988).
Antifungal Properties
Research on related compounds like ketoconazole, which contains similar chemical structures, indicates potent antifungal properties. This highlights the potential broader applications of cetirizine dihydrochloride-related compounds in treating various fungal infections (Heeres et al., 1979).
Safety And Hazards
特性
IUPAC Name |
methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3.2ClH/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19;;/h2-10,22H,11-17H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPNCOBMAJDZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cetirizine methyl ester dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



